

Technical Guide: Synthesis of (2-Oxo-morpholin-4-yl)-acetic Acid[1]

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Compound of Interest

Compound Name: (2-Oxo-morpholin-4-yl)-acetic acid

CAS No.: 302900-65-8

Cat. No.: B1300085

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Part 1: Executive Summary & Retrosynthetic Analysis[1][2]

Target Molecule Profile[1][2]

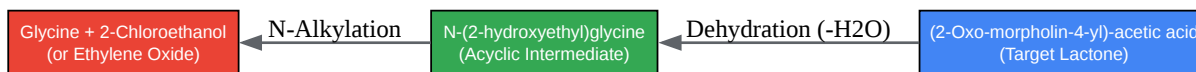
- IUPAC Name: 2-(2-oxomorpholin-4-yl)acetic acid[1][3]
- CAS Registry: 302900-65-8 (Free acid) / 132961-05-8 (Ethyl ester precursor)[1]
- Core Structure: A morpholine ring containing a lactone (ester) functionality at position 2, N-substituted with an acetic acid moiety.[1][2]
- Chemical Challenge: The 2-morpholinone ring is thermodynamically unstable in the presence of water/base, favoring the open-chain hydrolyzed form (N-(2-hydroxyethyl)glycine).[1] Synthesis requires strict anhydrous conditions during the cyclization step.[1][2]

Retrosynthetic Logic

The most efficient disconnection reveals N-(2-hydroxyethyl)glycine (HEG) as the immediate precursor.[1][2] The synthesis is a two-stage process:

- N-Alkylation: Mono-alkylation of Glycine with a 2-hydroxyethyl donor.[1]

- Cyclodehydration: Intramolecular Fisher esterification to close the lactone ring.[1][2]



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Figure 1: Retrosynthetic disconnection showing the pathway from commodity starting materials to the target lactone.[1]

Part 2: Detailed Synthetic Protocol

Phase 1: Synthesis of N-(2-hydroxyethyl)glycine (HEG)

Note: While HEG is commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1]

Reaction Principle: Nucleophilic substitution (S_N2) of 2-chloroethanol by the amino group of glycine under basic conditions.[1][2]

Reagents:

- Glycine (1.0 eq)[1][2][4]
- 2-Chloroethanol (1.1 eq)[1]
- Sodium Hydroxide (2.0 eq)[1][2]
- Water (Solvent)[1][2]

Step-by-Step Workflow:

- **Dissolution:** Dissolve Glycine (75.07 g, 1 mol) in 300 mL of water containing NaOH (80 g, 2 mol). The extra base neutralizes the HCl generated and maintains the amine nucleophilicity. [1][2]
- **Addition:** Heat the solution to 50°C. Add 2-Chloroethanol (88.5 g, 1.1 mol) dropwise over 60 minutes.

- Critical Control Point: Do not exceed 60°C to prevent bis-alkylation (formation of Bicine).[1][2]
- Reaction: Stir at 50-55°C for 4 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1) or HPLC.[1][2]
- Neutralization: Cool to room temperature. Adjust pH to ~5.0 (isoelectric point) using conc. HCl.
- Isolation: Concentrate in vacuo to a viscous residue. Triturate with hot ethanol to precipitate NaCl (salt removal).[1][2] Filter and cool the ethanol filtrate to crystallize N-(2-hydroxyethyl)glycine.[1]
- Yield: Expect 60-70%. White crystalline solid.[1][2]

Phase 2: Cyclodehydration to (2-Oxo-morpholin-4-yl)-acetic Acid

This is the critical step.[1] The open-chain hydroxy-acid must be forced to cyclize.[1] Since water is a byproduct that drives the equilibrium back to the open form, it must be physically removed.[1][2]

Reaction Principle: Acid-catalyzed intramolecular esterification with azeotropic water removal.[1][2]

Reagents:

- N-(2-hydroxyethyl)glycine (from Phase 1)[1]
- p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq) - Catalyst[1]
- Toluene or Benzene (Solvent) - Entrainer[1]

Step-by-Step Workflow:

- Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

- Charging: Add N-(2-hydroxyethyl)glycine (11.9 g, 0.1 mol) and pTSA (0.95 g, 5 mmol) to Toluene (150 mL).
 - Note: The starting material may not fully dissolve initially.^{[1][2]} It will dissolve as it reacts.
^{[1][2]}
- Reflux: Heat the mixture to vigorous reflux (Toluene b.p. 110.6°C).
- Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is 1.8 mL.^{[1][2]} Continue reflux until water collection ceases (approx. 4-6 hours).^{[1][2]}
- Workup:
 - Cool the reaction mixture to room temperature.
 - If the product precipitates: Filter the solid under inert atmosphere (nitrogen).^{[1][2]}
 - If product remains soluble: Evaporate Toluene under reduced pressure.^{[1][2]}
- Purification: Recrystallize immediately from anhydrous Acetone/Ether.
 - Stability Warning: Do not use water or alcohols for recrystallization, as solvolysis will occur.^{[1][2]}

Data Summary Table

Parameter	Value/Condition	Rationale
Stoichiometry	1:1 (Intramolecular)	Self-reaction; concentration independent (mostly).[1]
Catalyst	pTSA (5 mol%)	Strong acid needed to protonate the carboxylic acid carbonyl.[1][2]
Solvent	Toluene	Forms azeotrope with water; boils at temp sufficient for rate. [1][2]
Time	4-6 Hours	Determined by cessation of water evolution.[1]
Expected Yield	75-85%	Losses primarily due to oligomerization.[1]

Part 3: Mechanism & Analytical Validation

Reaction Mechanism

The pathway follows a standard Fisher Esterification mechanism but is entropically favored due to the formation of a 6-membered ring.[1][2]



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Figure 2: Mechanistic flow of the acid-catalyzed cyclization.

Analytical Controls (Self-Validating System)

To ensure the protocol is working, the following checkpoints must be verified:

- NMR Spectroscopy (1H NMR, DMSO-d6):

- Diagnostic Shift: The methylene protons adjacent to the oxygen (O-CH₂-) in the morpholine ring will shift downfield (approx.[1][2] 4.2-4.5 ppm) compared to the open-chain precursor (approx.[1] 3.5-3.8 ppm) due to the formation of the ester linkage.[1][2]
- Absence of OH: Disappearance of the broad hydroxyl peak.[1][2]
- IR Spectroscopy:
 - Key Band: Appearance of a strong Carbonyl (C=O) stretch for the lactone at ~1730-1750 cm⁻¹. [1][2]
 - Differentiation: The free carboxylic acid (on the N-tail) will show a separate C=O stretch around 1710 cm⁻¹ or broad OH stretch if not zwitterionic. [1][2]
- HPLC Purity:
 - Column: C18 Reverse Phase. [1][2]
 - Mobile Phase: Acetonitrile/Water (0.1% TFA). [1][2]
 - Note: Run fast gradients to minimize on-column hydrolysis.

Part 4: Safety & Troubleshooting

Safety Protocols

- 2-Chloroethanol: Highly toxic and readily absorbed through skin. [1][2] Use double nitrile gloves and work in a fume hood. [1][2]
- Toluene: Flammable and reproductive toxin. [1][2]
- pTSA: Corrosive solid. [1][2]

Troubleshooting Guide

- Issue: Low yield / Sticky polymer. [1][2]
 - Cause: Reaction ran too long or too concentrated, leading to intermolecular polymerization (polyesters) instead of intramolecular cyclization. [1][2]

- Fix: Run under high dilution conditions (High Dilution Principle) to favor intramolecular ring closing.^{[1][2]}
- Issue: Product hydrolyzes upon storage.
 - Cause: Moisture ingress.^{[1][2]}
 - Fix: Store under Argon at -20°C. Consider converting to the hydrochloride salt (using HCl/Dioxane) for better shelf stability.

References

- PubChem. **(2-Oxo-morpholin-4-yl)-acetic acid** (CID 1415538).^{[1][3]} National Library of Medicine.^{[1][2]} [Link](#)
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